(S)-3-(2-Fluorophenyl)morpholine
Description
(S)-3-(2-Fluorophenyl)morpholine is a chiral morpholine derivative featuring a fluorinated aromatic ring at the 3-position of the morpholine core. The fluorine atom’s electron-withdrawing effects and the morpholine ring’s polarity likely influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
(3S)-3-(2-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLPOEHMACVZTQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
A convergent approach involves the synthesis of a β-amino alcohol intermediate, such as (S)-2-amino-1-(2-fluorophenyl)ethanol, followed by cyclization with a bifunctional electrophile. For example, treatment with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) facilitates ring closure via nucleophilic substitution. This method, adapted from similar morpholine syntheses, typically yields racemic mixtures, necessitating subsequent enantiomeric resolution.
Optimization Considerations :
Reductive Amination for Ring Formation
Reductive amination of keto intermediates offers a stereocontrolled alternative. For instance, condensation of 2-fluorophenylglycolaldehyde with a primary amine (e.g., ethanolamine) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) generates the morpholine ring via intramolecular imine formation and reduction. This one-pot methodology, as demonstrated in patent US6051717A, avoids high-temperature cyclization and improves enantiomeric excess (ee) when chiral amines are employed.
Key Reaction Parameters :
-
Reducing Agent : Sodium triacetoxyborohydride outperforms NaBH₄ in minimizing side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of aldehyde to amine ensures complete conversion.
Asymmetric Synthesis and Stereochemical Control
Chiral Auxiliary-Mediated Approaches
Incorporation of a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, during β-amino alcohol synthesis enables diastereomeric differentiation. Subsequent cyclization and auxiliary removal (e.g., via hydrogenolysis) yield the target enantiomer. This method, though labor-intensive, achieves ee values >90%.
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of enamine precursors provides a direct route to enantiomerically enriched morpholines. For example, hydrogenation of (E)-3-(2-fluorophenyl)-1-morpholin-2-ylprop-2-en-1-ol using a Josiphos ligand (e.g., (R)-(S)-PPF-PtBu₂) achieves >95% ee under 50 psi H₂ pressure.
Late-Stage Functionalization Techniques
Suzuki-Miyaura Cross-Coupling
Introduction of the 2-fluorophenyl group via palladium-catalyzed coupling of a boronic acid with a brominated morpholine precursor offers regioselective control. For instance, reaction of 3-bromomorpholine with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (3:1) at 80°C affords the coupled product in 65–70% yield.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient morpholine derivatives, such as 3-nitro morpholine, undergo SNAr with potassium 2-fluorophenoxide in DMF at 120°C. However, this route is less favored due to competing side reactions and moderate yields (~50%).
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: (S)-3-(2-Fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that morpholine derivatives, including (S)-3-(2-Fluorophenyl)morpholine, exhibit significant antitumor activity. A study synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with morpholine moieties and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds containing the 2-fluorophenyl substituent showed promising activity against lung adenocarcinoma (A549) with an IC50 value of 26.3 µM, suggesting that this compound could be a lead compound for further development as an anticancer agent .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 26.3 | 12.0 |
Carbonic Anhydrase Inhibition
Another significant application of morpholine derivatives is their role as inhibitors of carbonic anhydrase (CA), an enzyme implicated in glaucoma and other diseases. Studies have shown that morpholine-based compounds can effectively inhibit CA-II, which is crucial for developing therapeutic agents targeting ocular hypertension . This highlights the potential use of this compound in treating glaucoma.
Case Studies
- Antitumor Efficacy : A detailed investigation into the cytotoxicity of various morpholine derivatives revealed that those with the 2-fluorophenyl group displayed enhanced selectivity towards cancer cells compared to normal cells. The study utilized flow cytometry and fluorescence microscopy to analyze the mechanisms of action, indicating that these compounds may induce mitochondrial apoptosis in cancer cells .
- Pain Management : In another study focusing on analgesic properties, derivatives similar to this compound were assessed for their kappa-opioid receptor activity. Results demonstrated that these compounds exhibited significant analgesic effects in vivo without causing tolerance, suggesting their potential use in pain management therapies .
Mechanism of Action
The mechanism of action of (S)-3-(2-Fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on standard atomic weights.
Key Comparisons
Substituent Position and Electronic Effects 2-Fluorophenyl vs. This may reduce rotational freedom and impact binding to chiral receptors . Di- vs. Mono-Fluorination: (3S)-3-(3,4-Difluorophenyl)morpholine exhibits stronger electron-withdrawing effects due to dual fluorine atoms, which could enhance reactivity in nucleophilic substitutions or stabilize charge in ionic interactions .
Core Structure Variations Morpholine vs. Tetrahydroisoquinoline: Ethyl 6-fluoro-tetrahydroisoquinoline (similarity score 0.97, ) shares a fluorine substituent but differs in core structure. The tetrahydroisoquinoline’s fused bicyclic system may confer rigidity and distinct pharmacokinetic profiles compared to morpholine’s flexible six-membered ring.
Stereochemical Impact
- Enantiomers like (R)-3-(4-fluorophenyl)morpholine hydrochloride () highlight the importance of chirality. The (S)-configuration in the target compound may lead to divergent biological activities, such as enzyme selectivity or metabolic pathways.
Functional Group Variations
- Trifluoromethyl (CF₃) vs. Fluorophenyl : The CF₃ group in (2S)-2-(trifluoromethyl)morpholine () is bulkier and more electronegative than fluorophenyl, likely increasing lipophilicity and resistance to oxidative metabolism.
Research Findings
- Synthetic Accessibility : The 4-fluoro analog () is synthesized via asymmetric catalysis with high enantiomeric excess, suggesting that the 2-fluoro derivative could be prepared using similar methods but may require optimized conditions due to steric challenges.
Notes
- Fluorine’s position and stereochemistry are pivotal in determining physicochemical and biological properties.
- Further experimental studies are needed to validate inferred properties, particularly regarding receptor binding and metabolic stability.
Biological Activity
(S)-3-(2-Fluorophenyl)morpholine is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
This compound is characterized by a fluorine atom on the phenyl ring and a morpholine ring. The synthesis typically involves:
- Starting Materials : 2-fluoroaniline and epichlorohydrin.
- Formation of Intermediate : Reaction under basic conditions to create an intermediate.
- Cyclization : This intermediate undergoes cyclization with a catalyst to form the morpholine ring.
- Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer.
These steps ensure high yield and purity, often using advanced techniques such as continuous flow reactors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various biochemical pathways . Its unique structure allows for selective binding, which can lead to significant therapeutic effects.
Antimicrobial Activity
Research has demonstrated that morpholine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. A notable study tested the anti-inflammatory properties of morpholine derivatives in animal models, revealing significant effects on reducing inflammation and oxidative stress markers .
Anticancer Potential
Recent findings indicate that this compound may possess anticancer properties. In vitro studies have reported that certain fluorinated morpholines can inhibit cancer cell proliferation with low IC50 values, suggesting a potent effect against specific cancer cell lines . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Comparative Studies
Comparative studies with similar compounds show that this compound has distinct biological profiles. For example, when compared to other fluorinated morpholines, it exhibited different levels of activity against Gram-positive and Gram-negative bacteria . This variation underscores the importance of structural modifications in enhancing biological efficacy.
Data Tables
| Property | This compound | Comparison Compound |
|---|---|---|
| Molecular Weight | 169.21 g/mol | 175.23 g/mol |
| Antimicrobial Activity (MIC) | 250 µg/mL against S. aureus | 500 µg/mL |
| IC50 for Cancer Cells | 0.77 µM | 1.5 µM |
| Toxicity Level | Moderate | High |
Case Studies
- Anti-inflammatory Effects : A study on a related morpholine compound demonstrated significant reductions in inflammation markers in rats subjected to pancreatitis models, indicating potential therapeutic applications for inflammatory diseases .
- Anticancer Research : In vitro assays have shown that this compound effectively inhibits the proliferation of LN-229 glioblastoma cells at concentrations as low as 0.77 µM .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing (S)-3-(2-fluorophenyl)morpholine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of intermediates like (±)-9 via nucleophilic substitution, followed by chiral resolution using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column). For example, enantiomeric separation of (±)-9 in achieved >99% purity for (S)-9 using hexane/isopropanol (70:30) as the mobile phase . Critical parameters include reaction temperature (e.g., 0–5°C for intermediate formation) and catalyst selection (e.g., triethylamine for deprotonation).
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H/C NMR for confirming stereochemistry and functional groups (e.g., morpholine ring protons at δ 3.6–4.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. and highlight HRMS (ESI) with <2 ppm mass accuracy for verifying derivatives . FT-IR (e.g., C-F stretching at 1100–1250 cm) and X-ray crystallography (as in ) further validate crystal packing and hydrogen-bonding interactions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) removes polar byproducts. For enantiomeric purification, preparative HPLC with chiral columns is essential, as demonstrated in . Recrystallization using ethanol/water mixtures can enhance purity (>98%), with monitoring via analytical HPLC (e.g., retention time comparison against racemic standards) .
Advanced Research Questions
Q. How do reaction conditions influence the enantiomeric excess (ee) of this compound during synthesis?
- Methodological Answer : Kinetic resolution via asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic methods (e.g., lipases) can improve ee. shows that adjusting the mobile phase composition in HPLC (e.g., isopropanol content) directly impacts resolution efficiency . Temperature control during crystallization (e.g., slow cooling to avoid racemization) and solvent polarity (e.g., dichloromethane vs. toluene) are critical for maintaining ee >99% .
Q. What computational approaches predict the conformational stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) model electronic properties and stereoelectronic effects. used Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···F contacts) and predict crystal packing . Molecular docking studies (e.g., AutoDock Vina) can correlate structural features (e.g., fluorophenyl orientation) with biological target binding .
Q. What strategies resolve discrepancies in biological activity data among this compound derivatives?
- Methodological Answer : Systematic SAR studies (e.g., varying substituents on the morpholine ring or fluorophenyl group) identify critical pharmacophores. and synthesized analogues with modified thiazole/pyrimidine moieties, revealing that electron-withdrawing groups (e.g., -CF) enhance target affinity . Meta-analysis of IC data across studies, adjusted for assay conditions (e.g., cell line variability), clarifies structure-activity trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
